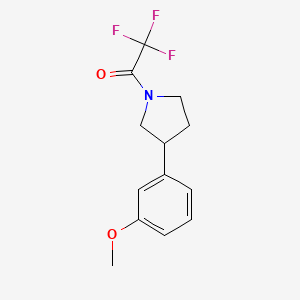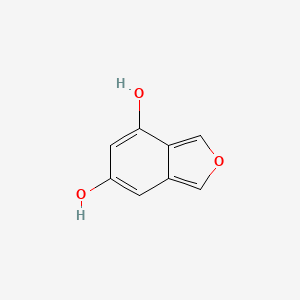
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride is a chiral diamine compound characterized by the presence of two pentafluorophenyl groups attached to an ethylenediamine backbone. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of (S,S)-1,2-ethanediamine with pentafluorobenzene derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the ethylenediamine reacts with pentafluorobenzene in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pentafluorophenyl groups can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation: It can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complexation with metals can produce coordination complexes with distinct properties .
Wissenschaftliche Forschungsanwendungen
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric synthesis and catalysis, particularly in the formation of chiral metal complexes.
Biology: Investigated for its potential in drug development due to its unique structural features and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its high fluorine content
Wirkmechanismus
The mechanism of action of (S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride involves its interaction with molecular targets through its chiral centers and fluorinated aromatic rings. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved often include coordination with metal ions and hydrogen bonding with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-pentafluorophenyl borane: Known for its high reactivity and use in catalysis.
O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride: Used for the determination of carbonyl-containing compounds.
Uniqueness
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride is unique due to its chiral nature and the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high specificity and stability under various conditions .
Eigenschaften
Molekularformel |
C14H8Cl2F10N2 |
|---|---|
Molekulargewicht |
465.1 g/mol |
IUPAC-Name |
(1S,2S)-1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H6F10N2.2ClH/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)14(26)2-5(17)9(21)12(24)10(22)6(2)18;;/h13-14H,25-26H2;2*1H/t13-,14-;;/m0../s1 |
InChI-Schlüssel |
JXHUHXWIKZGKIE-AXEKQOJOSA-N |
Isomerische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)[C@@H]([C@H](C2=C(C(=C(C(=C2F)F)F)F)F)N)N.Cl.Cl |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C2=C(C(=C(C(=C2F)F)F)F)F)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


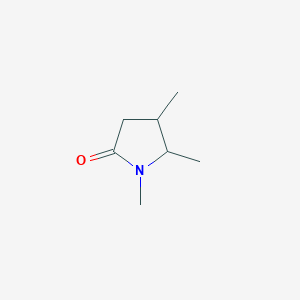
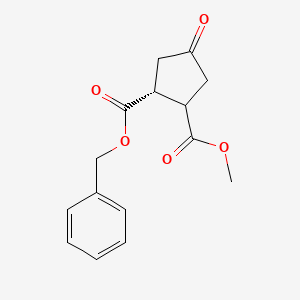
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
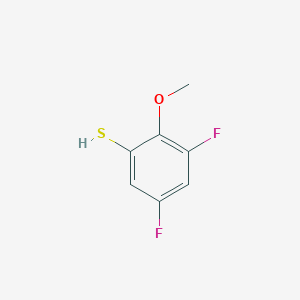
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)


![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
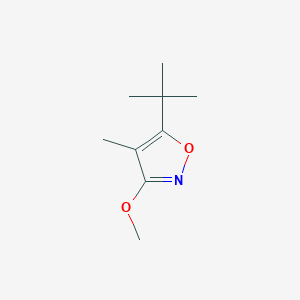
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
